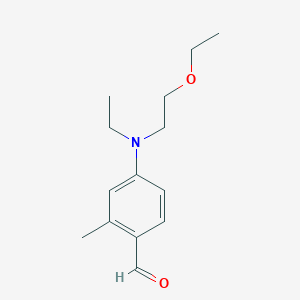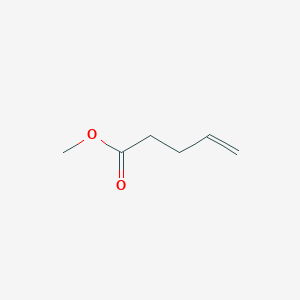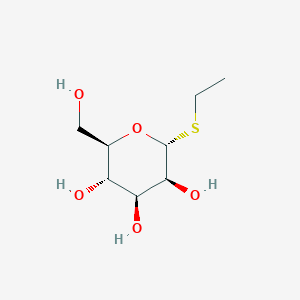
异戊酸甲酯
描述
科学研究应用
Methyl isovalerate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the metabolism of certain microorganisms.
Medicine: Investigated for its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.
Industry: Extensively used in the flavor and fragrance industries due to its pleasant aroma
作用机制
Target of Action
Methyl isovalerate is an ester . Esters are known to react with acids to liberate heat along with alcohols and acids . .
Mode of Action
As an ester, Methyl isovalerate can undergo reactions with acids, resulting in the liberation of heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Biochemical Pathways
Methyl isovalerate is involved in the leucine/isovalerate utilization (Liu) pathway . This pathway is essential for the growth of certain bacteria, such as Pseudomonas aeruginosa, on acyclic terpene alcohols and other methyl-branched compounds such as leucine or isovalerate . The LiuA protein, encoded by the liuA gene in the liuABCDE gene cluster, has been found to exhibit acyl-CoA dehydrogenase activity with isovaleryl-CoA as a substrate .
Pharmacokinetics
Its molecular weight of 1161583 g/mol may influence its bioavailability and distribution in the body.
Result of Action
As part of the liu pathway, it plays a role in the metabolism of methyl-branched compounds in certain bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl isovalerate. For instance, the presence of acids can trigger reactions with Methyl isovalerate, leading to the release of heat and other products . .
生化分析
Biochemical Properties
It is known that esters like Methyl isovalerate can react with acids to liberate heat along with alcohols and acids . This suggests that Methyl isovalerate could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
As an ester, it may undergo hydrolysis in the presence of water and an acid or base, producing isovaleric acid and methanol . This reaction could potentially influence various molecular processes within the cell.
Metabolic Pathways
As an ester, it could potentially be metabolized through ester hydrolysis, producing isovaleric acid and methanol .
准备方法
Synthetic Routes and Reaction Conditions: Methyl isovalerate is typically synthesized through the esterification of isovaleric acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Isovaleric Acid+Methanol→Methyl Isovalerate+Water
This reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants .
Industrial Production Methods: In industrial settings, methyl isovalerate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices in the industrial production of methyl isovalerate .
化学反应分析
Types of Reactions: Methyl isovalerate, being an ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, methyl isovalerate can be hydrolyzed to produce isovaleric acid and methanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Methyl isovalerate can react with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: Isovaleric acid and methanol.
Reduction: 3-methylbutanol.
Transesterification: Various esters depending on the alcohol used
相似化合物的比较
Methyl butanoate: Another ester with a fruity aroma, commonly found in pineapple oil.
Ethyl isovalerate: Similar in structure but with an ethyl group instead of a methyl group, also used in flavor and fragrance industries.
Isopentyl acetate: Known for its banana-like aroma, used in flavorings and perfumes.
Uniqueness: Methyl isovalerate is unique due to its specific fruity aroma, which is distinct from other esters. Its relatively simple synthesis and wide range of applications make it a valuable compound in various fields .
属性
IUPAC Name |
methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAGVSWESNCJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Record name | METHYL ISOVALERATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3948 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060300 | |
| Record name | Butanoic acid, 3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl isovalerate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals., colourless liquid/herbaceous, fruity odour | |
| Record name | METHYL ISOVALERATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3948 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
114.00 to 115.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 3-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble water | |
| Record name | Methyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.852-0.857 | |
| Record name | Methyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
556-24-1 | |
| Record name | METHYL ISOVALERATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3948 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl isovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS4788198 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 3-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl isovalerate?
A1: The molecular formula of methyl isovalerate is C6H12O2, and its molecular weight is 116.16 g/mol.
Q2: Does methyl isovalerate have any characteristic spectroscopic data?
A2: Yes, methyl isovalerate can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). [, ]
Q3: Is methyl isovalerate found in nature?
A3: Yes, it is a naturally occurring compound found in various fruits, including pineapples, strawberries, blueberries, and jackfruit. It contributes to their characteristic fruity aromas. [, , , , ]
Q4: How does methyl isovalerate interact with insects?
A4: Research suggests that methyl isovalerate acts as a semiochemical for certain insect species, meaning it mediates interactions between them. For example, it is a key attractant for the oriental fruit fly []. In the case of the warty hammer orchid (Drakaea livida), methyl isovalerate, along with other pyrazines, acts as a sexual attractant for its thynnine wasp pollinators [, ]. Interestingly, a closely related orchid species, Caladenia barbarossa, also utilizes methyl isovalerate as a semiochemical to attract its thynnine wasp pollinator []. This suggests a potential case of convergent evolution in these orchid species, highlighting the importance of this compound in their pollination strategy.
Q5: Are there any pest control applications for methyl isovalerate?
A5: Research indicates that methyl isovalerate, along with other volatile compounds from the bacterium Alcaligenes faecalis N1-4, exhibits antifungal activity against Aspergillus flavus and inhibits aflatoxin production in stored grains like groundnut, maize, rice, and soybean. This highlights its potential as a biocontrol agent for preventing fungal contamination and mycotoxin production in stored agricultural products [].
Q6: Can methyl isovalerate be used to control the melon fly?
A6: Studies have shown that methyl isovalerate, identified as a volatile component of the ridge gourd (Luffa acutangular), elicits both attractive and repellent effects on the melon fly (Bactrocera cucurbitae). This finding suggests its potential for developing attract-and-kill or repellent strategies for managing this agricultural pest [, ].
Q7: Does methyl isovalerate have any role in food and flavor industries?
A7: Due to its pleasant fruity aroma, methyl isovalerate is used as a flavoring agent in the food industry. It is particularly important for imparting characteristic notes to pineapple-flavored products. [, , ]
Q8: Are there any studies on the sensory perception of methyl isovalerate?
A8: Yes, sensory studies have investigated the contribution of methyl isovalerate to the aroma profile of different fruits. For instance, its presence has been linked to the "fruity" and "sweet" aroma of certain blueberry cultivars []. In red wines, while present, its concentration was found to be close to the odor threshold, suggesting a limited contribution to the overall aroma [].
Q9: How stable is methyl isovalerate?
A9: The stability of methyl isovalerate is dependent on storage conditions. Further research is needed to understand its stability in different formulations and environments.
Q10: What is known about the safety of methyl isovalerate?
A10: While methyl isovalerate is generally recognized as safe for use in food flavorings, further research, particularly regarding its long-term effects, is crucial to fully assess its safety profile. []
Q11: Is there any information available on the environmental impact of methyl isovalerate?
A11: The research provided in the context does not delve into the environmental impact and degradation pathways of methyl isovalerate. Dedicated studies are required to assess its potential environmental risks and develop strategies for its sustainable use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
